molecular formula C12H17NO3 B134876 4-Nitro Propofol CAS No. 1576-14-3

4-Nitro Propofol

Cat. No. B134876
Key on ui cas rn: 1576-14-3
M. Wt: 223.27 g/mol
InChI Key: BDOVQBSHXBPOLJ-UHFFFAOYSA-N
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Patent
US06350759B1

Procedure details

78.3 mmol (4.93 g) of fuming nitric acid are added dropwise to a solution, cooled to 0° C., of 53.9 mmol (9.62 g) of 2,6-diisopropylphenol in 350 ml of acetic acid. The reaction mixture is stirred at 0° C. for 1 hour 30 minutes and is then poured into a mixture of ethyl acetate and ice. The organic phase is isolated and then washed with water. After drying and evaporating off the solvent, an oily residue is recovered which is purified by chromatography on silica gel using a petroleum ether: ethyl acetate mixture 9:1 as eluant.
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
9.62 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH:5]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH:14]([CH3:16])[CH3:15])[C:9]=1[OH:17])([CH3:7])[CH3:6].C(OCC)(=O)C>C(O)(=O)C>[CH:14]([C:10]1[CH:11]=[C:12]([N+:1]([O-:4])=[O:2])[CH:13]=[C:8]([CH:5]([CH3:7])[CH3:6])[C:9]=1[OH:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
4.93 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
9.62 g
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)O
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 1 hour 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is isolated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporating off the solvent
CUSTOM
Type
CUSTOM
Details
an oily residue is recovered which
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel using a petroleum ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])C(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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